Home > Products > Building Blocks P1938 > norastemizole hydrobromide
norastemizole hydrobromide - 75970-64-8

norastemizole hydrobromide

Catalog Number: EVT-381824
CAS Number: 75970-64-8
Molecular Formula: C₁₉H₂₃Br₂FN₄
Molecular Weight: 486.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound "1-(4-Fluorobenzyl)-N-piperidin-4-yl-1H-benzimidazol-2-amine dihydrobromide" represents a class of benzimidazole derivatives that have been extensively studied for their pharmacological properties. Benzimidazoles are heterocyclic compounds with a wide range of biological activities, including antiproliferative, neuroleptic, antihistaminic, antimicrobial, and antibacterial effects. The incorporation of a fluorobenzyl group and a piperidinyl moiety into the benzimidazole core structure has been shown to enhance these activities, as evidenced by various studies on similar compounds.

Applications in Various Fields

Antiproliferative Agents

The synthesized 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives have been evaluated for their antiproliferative activity against human skin fibroblast cells and various carcinoma cells, including HeLa, HT-29, MCF-7, and HepG-2 cells. Compounds with heterocyclic ring substitutions at the N-terminal showed significant antiproliferative activity, making them potential candidates for cancer therapy1.

Neuroleptic Agents

The neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles has been assessed using the climbing mice assay and inhibition of [3H]spiroperidol binding. The presence of a 6-fluoro substituent on the benzisoxazole ring, along with a (1,3-dihydro-2-oxo-2H-benzimidazol-1-yl)propyl group, conferred maximum potency, indicating their potential as antipsychotic agents2.

Antihistaminic Agents

N-(4-piperidinyl)-1H-benzimidazol-2-amines have shown promising in vitro and in vivo antihistaminic activity. The phenylethyl derivatives, in particular, exhibited potent antihistamine properties after oral administration, suggesting their use in treating allergic conditions3.

Antimicrobial and Antibacterial Agents

Novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 2-piperidin-4-yl-benzimidazoles have demonstrated efficacy as antimicrobials against pathogenic strains such as Bacillus substilis, Escherichia coli, and various fungal species. These compounds represent a new class of antimicrobial agents with potential applications in combating infectious diseases4 5.

Classification

Norastemizole is classified as a histamine H1 receptor antagonist. It is primarily recognized for its anti-inflammatory properties and is considered a functional inhibitor of acid sphingomyelinase (FIASMA) . This classification places norastemizole within the broader category of antihistamines, which are commonly used to alleviate symptoms associated with allergies and other histamine-related conditions.

Synthesis Analysis

The synthesis of norastemizole typically involves the metabolic conversion of astemizole. The primary method includes:

  1. Metabolic Hydrolysis: Astemizole undergoes hydrolysis primarily in the liver, catalyzed by cytochrome P450 enzymes, particularly CYP3A4. This process leads to the formation of norastemizole as a major metabolite.
  2. Chemical Synthesis: Laboratory synthesis may involve starting materials that mimic the structural components of astemizole, followed by specific reactions such as alkylation or acylation to form norastemizole. The precise conditions (temperature, solvent, reaction time) can vary based on the desired polymorphic form .

The detailed parameters for these reactions often depend on the specific method employed and can include pH adjustments, temperature control, and purification steps.

Molecular Structure Analysis

Norastemizole has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is C28H31FN4OC_{28}H_{31}FN_{4}O, with a molar mass of approximately 458.58 g/mol .

Structural Features

  • Core Structure: Norastemizole retains the central structure of astemizole, featuring a fluorinated phenyl ring that enhances its receptor binding affinity.
  • Functional Groups: It contains multiple nitrogen atoms and an oxygen atom within its structure, which are crucial for its interaction with histamine receptors.

The three-dimensional conformation of norastemizole allows it to effectively bind to H1 receptors, influencing its pharmacological effects.

Chemical Reactions Analysis

Norastemizole participates in various chemical reactions that are primarily relevant in the context of drug metabolism and pharmacodynamics:

  1. Receptor Binding: As an H1 receptor antagonist, norastemizole competes with histamine for binding sites on H1 receptors, thereby inhibiting histamine-mediated responses such as vasodilation and increased vascular permeability.
  2. Metabolic Pathways: Following administration, norastemizole can undergo further metabolic transformations involving oxidation or conjugation, which can affect its efficacy and safety profile .

Understanding these reactions is essential for evaluating the therapeutic potential and safety of norastemizole.

Mechanism of Action

Norastemizole exerts its pharmacological effects primarily through antagonism at H1 receptors. This mechanism involves:

  • Competitive Inhibition: Norastemizole binds competitively to H1 receptors, preventing histamine from exerting its effects on target tissues such as smooth muscle and blood vessels.
  • Anti-inflammatory Effects: By inhibiting H1 receptor activity, norastemizole reduces symptoms associated with allergic reactions, including itching and swelling .

Additionally, norastemizole's role as a FIASMA suggests it may influence sphingolipid metabolism, potentially providing neuroprotective effects .

Physical and Chemical Properties Analysis

Norastemizole exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in organic solvents but may have limited solubility in water.
  • Stability: The compound's stability can be affected by factors such as pH and temperature; thus, proper storage conditions are critical.
  • Melting Point: Specific melting point data can vary based on polymorphic forms but typically falls within a defined range indicative of crystalline solids .

These properties are crucial for formulation development in pharmaceutical applications.

Applications

Norastemizole has potential applications in several areas:

  1. Pharmacotherapy for Allergies: As an antihistamine, it can be utilized for treating allergic rhinitis and urticaria.
  2. Antimalarial Research: Recent studies indicate that norastemizole may possess antimalarial properties, although its efficacy is lower compared to other metabolites like desmethylastemizole .
  3. Neurological Disorders: Due to its ability to cross the blood-brain barrier and modulate sphingolipid metabolism, norastemizole may be explored for treating neurodegenerative diseases such as Alzheimer's disease .
Introduction to Norastemizole Hydrobromide

Historical Development of Norastemizole as a Metabolite of Astemizole

Norastemizole (chemical name: 1-[(4-fluorophenyl)methyl]-N-piperidin-4-ylbenzimidazol-2-amine) was initially identified during metabolic studies of the second-generation antihistamine astemizole (marketed as Hismanal by Janssen Pharmaceutica). Astemizole, approved in 1988, gained widespread use for allergic rhinitis and chronic urticaria due to its non-sedating properties and prolonged duration of action [4] [7]. However, pharmacokinetic research revealed that astemizole undergoes extensive hepatic metabolism, primarily via cytochrome P450 3A4 (CYP3A4), yielding three major metabolites:

  • Desmethylastemizole: The principal metabolite, with an elimination half-life of 9–13 days and plasma concentrations 30-fold higher than the parent drug at steady state [3].
  • Norastemizole: Formed via oxidative dealkylation, exhibiting potent antihistaminic activity.
  • 6-Hydroxyastemizole: A minor metabolite with limited pharmacological activity [3] [4].

Norastemizole emerged as a molecule of significant interest due to its intrinsic pharmacological properties. Unlike astemizole and desmethylastemizole, norastemizole demonstrated a substantially reduced affinity for the human ether-à-go-go-related gene (HERG) potassium channel – a key mediator of cardiac repolarization whose blockade is associated with QT interval prolongation and torsades de pointes arrhythmias [3] [7]. This critical distinction formed the scientific rationale for developing norastemizole as a standalone therapeutic agent, aiming to retain the clinical efficacy of astemizole while mitigating its cardiotoxic risks. Sepracor (now Sunovion Pharmaceuticals), in collaboration with Janssen, spearheaded this development in the late 1990s [2] [9].

Table 1: Metabolic Pathway of Astemizole and Key Characteristics of Metabolites

CompoundFormation PathwayRelative H₁ Potency (vs. Astemizole)HERG Channel Blockade (IC₅₀)Dominant Serum Presence
AstemizoleParent Compound1x0.9 nMInitial
DesmethylastemizoleO-demethylationSimilar1.0 nMSteady-state (30x higher)
NorastemizoleN-dealkylation13-16x27.7 nMLow (after parent)
6-HydroxyastemizoleHydroxylationMinimalVery WeakMinor

Pharmacological Significance in Antihistamine Therapeutics

Norastemizole hydrobromide functions as a potent, highly selective, inverse agonist at peripheral histamine H₁ receptors. Its pharmacological profile offers distinct advantages over earlier antihistamines:

  • Enhanced Potency: Preclinical and clinical studies confirmed norastemizole is 13- to 16-fold more potent than astemizole as an H₁ receptor antagonist in vitro [2] [9]. This translates to effective symptom control (sneezing, rhinorrhea, pruritus, conjunctivitis) at lower molar doses. Its potency against histamine-induced bronchoconstriction is 20- to 40-fold greater than astemizole [2].
  • Rapid Onset of Action: Pharmacodynamic studies demonstrated significant attenuation of histamine-induced wheal and flare skin responses within 30 minutes of a single 25 mg oral dose of norastemizole, indicating a faster onset compared to many contemporary antihistamines requiring hours for peak effect [2]. This rapid action is clinically valuable for acute allergy symptom relief.
  • Improved Safety Profile (HERG Specificity): The paramount pharmacological advantage of norastemizole is its drastically reduced cardiotoxicity potential. Patch-clamp studies on expressed HERG channels revealed norastemizole blocks the cardiac potassium current (IKr) with an IC₅₀ of 27.7 nM, compared to 0.9 nM for astemizole and 1.0 nM for desmethylastemizole [3]. Crucially, norastemizole's blockade was also incomplete, unlike the near-total block caused by its parent and primary metabolite. This translates to a significantly lower theoretical and observed risk of QT prolongation and associated ventricular arrhythmias [3] [9].
  • Minimal Drug Interaction Liability: Unlike astemizole, whose metabolism by CYP3A4 made it susceptible to dangerous pharmacokinetic interactions with macrolide antibiotics and azole antifungals (leading to toxic accumulation), norastemizole exhibits a lower dependence on this metabolic pathway. Studies indicated it lacks significant interactions with drugs known to inhibit CYP3A4, a critical safety feature [2] [9].
  • Anti-inflammatory Potential: Like some advanced second-generation antihistamines (e.g., desloratadine), norastemizole was investigated for effects beyond H₁ blockade. Research suggested it possesses broader anti-inflammatory properties, potentially inhibiting the release or activity of mediators like prostaglandins and leukotrienes from mast cells, although this area required further clinical validation [5] [9].

Table 2: Comparative Pharmacological Profile of Norastemizole vs. Contemporary Antihistamines (Circa 2000)

ParameterNorastemizoleAstemizoleLoratadineDesloratadine (Emerging)Mizolastine
H₁ Antagonism Potency++++ (Highest)+++++++++
Onset of ActionRapid (<1 hr)Slow (Days)ModerateModerateRapid
Sedative PotentialLowLowLowLowLow
HERG Blockade RiskVery LowVery HighLowVery LowLow
CYP3A4 Interaction RiskLowVery HighLowLowModerate
Anti-inflammatory EffectsPotentialLimitedLimitedDemonstratedPotential

Regulatory Context and Transition from Astemizole to Norastemizole Derivatives

The development and regulatory trajectory of norastemizole hydrobromide is inextricably linked to the withdrawal of its progenitor, astemizole:

  • Astemizole Withdrawal: By the mid-1990s, post-marketing surveillance and clinical research unequivocally linked astemizole (and its persistent metabolite desmethylastemizole) to potentially fatal cardiac arrhythmias, notably torsades de pointes. This risk was significantly potentiated by drug interactions (e.g., ketoconazole, erythromycin), overdose, hepatic impairment, and electrolyte imbalances [3] [4] [6]. The mechanism, potent blockade of the HERG channel leading to delayed cardiac repolarization (QT prolongation), was firmly established [3]. Mounting safety concerns led Janssen Pharmaceutica to voluntarily withdraw astemizole (Hismanal) from global markets in 1999 [4] [7].
  • Norastemizole as a Strategic Response: The withdrawal of terfenadine (another HERG-blocking antihistamine) and subsequently astemizole created a significant clinical need for highly effective non-sedating antihistamines devoid of cardiotoxicity. Sepracor recognized the potential of norastemizole, the active metabolite of astemizole, to fulfill this need. Its inherently lower HERG affinity and reduced interaction potential offered a compelling solution derived directly from the withdrawn drug's own metabolic pathway [2] [9]. Patent applications, such as EP0658110B1 filed in 1993 and granted in 1999, specifically claimed the use of norastemizole and its salts (like the hydrobromide) for treating allergic rhinitis, emphasizing its improved safety profile [9].
  • Clinical Development and Regulatory Ambiguity: Sepracor advanced norastemizole into Phase III clinical trials for seasonal allergic rhinitis by 1999 [2] [5]. The company projected a New Drug Application (NDA) submission to the US Food and Drug Administration (FDA) by late 2000 or early 2001 [2]. Analysts forecasted significant market potential in both the US and Europe. However, despite promising clinical results confirming efficacy and an improved cardiac safety profile, the regulatory pathway proved challenging. The shadow of astemizole's withdrawal likely contributed to heightened regulatory scrutiny for any structurally related compound. Specific reasons for the ultimate lack of widespread approval are not fully detailed in the available literature, but norastemizole did not achieve the broad global market presence initially anticipated [2] [5]. The development underscored the critical importance of cardiac safety in the regulatory approval process for antihistamines post-astemizole/terfenadine.

Table 3: Key Regulatory Milestones in the Transition from Astemizole to Norastemizole

Date/PeriodEventEntitySignificance
1977Astemizole discoveredJanssen PharmaceuticaFoundation of parent compound development.
1988Astemizole (Hismanal) approved in USFDA/JanssenWidespread use begins.
Early-Mid 1990sReports of astemizole-associated torsades de pointes and fatalities emergeGlobal RegulatorsSafety concerns escalate.
1993Patent filed for use of Norastemizole in allergic rhinitis (EP0658110)SepracorStrategic development of metabolite begins.
1999Voluntary global withdrawal of Astemizole (Hismanal)Janssen PharmaceuticaRemoval of parent drug due to cardiotoxicity.
1999-2000Phase III clinical trials for Norastemizole in seasonal allergic rhinitisSepracorConfirmation of efficacy and improved cardiac safety.
2000 (Projected)Planned NDA submission for NorastemizoleSepracorAnticipated regulatory filing (Q4 2000 / H1 2001).
Post-2001Limited market approval of Norastemizole HydrobromideSelective MarketsFails to achieve broad global approval despite promising profile.

Properties

CAS Number

75970-64-8

Product Name

norastemizole hydrobromide

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-piperidin-4-ylbenzimidazol-2-amine;dihydrobromide

Molecular Formula

C₁₉H₂₃Br₂FN₄

Molecular Weight

486.2 g/mol

InChI

InChI=1S/C19H21FN4.2BrH/c20-15-7-5-14(6-8-15)13-24-18-4-2-1-3-17(18)23-19(24)22-16-9-11-21-12-10-16;;/h1-8,16,21H,9-13H2,(H,22,23);2*1H

InChI Key

IVXYTQSEWOVUDL-UHFFFAOYSA-N

SMILES

C1CNCCC1NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F.Br.Br

Synonyms

1-((4-flurophenyl)methyl)-N-4-piperidinyl-1H-benzimidazol-2-amine
norastemizole
norastemizole hydrobromide
tecastemizole

Canonical SMILES

C1CNCCC1NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F.Br.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.